2,5-Dibromo-3-methylanisole
Description
Contextualization within Bromoanisole Chemistry and Aryl Halide Systems
2,5-Dibromo-3-methylanisole is a member of the bromoanisole family, a class of compounds characterized by a methoxy-substituted benzene (B151609) ring bearing one or more bromine atoms. lookchem.com Bromoanisoles, in turn, belong to the larger group of aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring. Aryl halides are fundamental building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. solubilityofthings.com
The presence of the methoxy (B1213986) group (-OCH3) and the methyl group (-CH3) on the benzene ring, in addition to the two bromine atoms, significantly influences the electronic properties and steric environment of this compound. lookchem.com The methoxy group is an electron-donating group, which can activate the aromatic ring towards certain reactions. Conversely, the bromine atoms are electron-withdrawing and act as leaving groups in various cross-coupling reactions. This combination of functional groups provides a unique reactivity profile that distinguishes it from simpler bromoanisoles or other aryl halides.
The study of aryl halide systems is crucial for developing new synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being key substrates. scispace.comtandfonline.comrsc.org The reactivity of an aryl halide in these reactions is dependent on the nature of the halogen (with reactivity generally decreasing from iodine to chlorine) and the electronic nature of the substituents on the aromatic ring. Bromoanisoles, including this compound, are often used as moderately reactive substrates in these transformations. scispace.comtandfonline.com
Significance in Contemporary Organic Synthesis and Materials Science
The multifaceted reactivity of this compound makes it a valuable intermediate in contemporary organic synthesis. lookchem.com Its utility stems from the ability to selectively transform the bromine atoms into other functional groups through various chemical reactions. This allows for the construction of complex molecular architectures from a relatively simple starting material.
In organic synthesis, this compound can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.com The bromine atoms can be replaced by carbon, nitrogen, oxygen, or other atoms through transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the presence of the methyl and methoxy groups can direct subsequent reactions and influence the properties of the final products.
The potential applications of compounds derived from this compound extend into materials science. The incorporation of halogenated aromatic units can impart specific properties to polymers and other materials, such as flame retardancy and modified electronic characteristics. While direct research on the application of this compound in materials science is not extensively documented in the provided search results, the general utility of bromoaromatic compounds in the synthesis of functional materials suggests its potential in this area.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67990-30-1 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
2,5-dibromo-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
KAZLSZRLSZFBIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
Canonical SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
Other CAS No. |
67990-30-1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dibromo 3 Methylanisole and Its Congeners
Classical Approaches to Aromatic Dibromination
Classical methods for introducing two bromine atoms onto an aromatic ring typically rely on electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
The direct bromination of 1-methoxy-3-methylbenzene (also known as 3-methylanisole (B1663972) or m-cresol (B1676322) methyl ether) is a primary example of an electrophilic aromatic substitution strategy. In this substrate, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups both influence the regioselectivity of the reaction. The methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The methyl group is a weaker activating group, also directing to its ortho and para positions (positions 2, 4, and 5).
The combined influence of these groups means that electrophilic attack is most favored at positions 2, 4, and 6, which are activated by the powerful methoxy group. Therefore, direct bromination of 3-methylanisole tends to produce a mixture of isomers. libretexts.org Achieving selective dibromination to yield 2,5-dibromo-3-methylanisole through this direct approach is challenging due to the formation of other isomers, such as 2,4-dibromo and 4,6-dibromo derivatives. googleapis.comgoogle.com For instance, methods developed for the synthesis of 4-bromo-3-methylanisole (B1266121) often focus on minimizing the formation of dibrominated by-products. googleapis.comgoogle.comgoogle.com A process using a halogenated alkane as a solvent and bromine as the brominating agent under homogeneous conditions can achieve high conversion to the mono-brominated product, with minimal polybrominated impurities. google.com
To facilitate electrophilic aromatic substitution, specific reagents and catalysts are employed to generate a potent electrophile (Br⁺). A classic combination is molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The catalyst polarizes the Br-Br bond, increasing its electrophilicity. Iron powder is often used, as it reacts with bromine in situ to form the active FeBr₃ catalyst. chemicalbook.com
Alternative brominating systems have also been developed to offer milder conditions or improved regioselectivity. These include N-Bromosuccinimide (NBS), which can be used with or without a catalyst. urls.fr The transformation of 3-methylanisole using 2.0 equivalents of NBS can result in aromatic bromination. urls.fr Another approach is oxybromination, which can be achieved using ammonium (B1175870) bromide (NH₄Br) as a bromine source and hydrogen peroxide (H₂O₂) as an oxidant in acetic acid. researchgate.net This method provides an environmentally safer alternative for the bromination of activated aromatic rings like anisoles. researchgate.net
Table 1: Reagents for Aromatic Bromination
| Reagent System | Substrate Example | Key Features | Reference |
|---|---|---|---|
| Br₂ / Fe or FeBr₃ | 3-Methylanisole / 4-Methylanisole | Classic method for generating Br⁺ electrophile for substitution on activated rings. | google.com |
| N-Bromosuccinimide (NBS) | 3-Methylanisole | Can induce aromatic bromination, sometimes as a side reaction to benzylic bromination. | urls.fr |
| NH₄Br / H₂O₂ in Acetic Acid | Anilines and Anisoles | An environmentally safer oxybromination method that generates bromine in situ. | researchgate.net |
| Br₂ in Halogenated Alkane | m-Methyl Anisole (B1667542) | Homogeneous phase reaction favoring mono-substitution with high purity. | google.com |
Advanced Synthetic Pathways and Precursor Modifications
Advanced synthetic routes often involve multiple steps, starting from precursors that are structurally related to the target molecule. These methods can offer greater control over the final substitution pattern.
The transformation of an existing dihaloanisole isomer can serve as a pathway to the desired product, although it can be accompanied by complex rearrangements. A notable example is the reaction of 2,4-dibromo-5-methylanisole with hydrobromic acid in acetic acid. oup.com While the intended reaction is the cleavage of the ether bond to form the corresponding phenol (B47542), the process is complicated by concurrent bromination and debromination reactions. oup.com Refluxing 2,4-dibromo-5-methylanisole under these conditions yielded a mixture of phenolic products, including 4-bromo-3-methylphenol, 2,4-dibromo-5-methylphenol, and 2,4,6-tribromo-3-methylphenol (B1664002). oup.com These phenolic intermediates can then be re-methylated to form a new mixture of anisole derivatives. oup.com This demonstrates that while transformations from isomeric precursors are possible, they may not be straightforward and can lead to a variety of products.
Table 2: Products from the Reaction of 2,4-Dibromo-5-methylanisole with HBr/Acetic Acid oup.com
| Starting Material | Conditions | Phenolic Products Identified | Physical Properties (Melting Point) |
|---|---|---|---|
| 2,4-Dibromo-5-methylanisole | Reflux with HBr and Acetic Acid | 4-Bromo-3-methylphenol | 59-60°C |
| 2,4-Dibromo-5-methylphenol | 64-64.5°C | ||
| 2,4,6-Tribromo-3-methylphenol | 81.5-82.5°C |
A common and effective method for synthesizing anisoles is the methylation of the corresponding phenol. If the precursor 2,5-dibromo-3-methylphenol is available, it can be readily converted to this compound. Standard methylation reagents include dimethyl sulfate (B86663) or methyl iodide. oup.comresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. prepchem.com For example, various brominated methylphenols have been successfully methylated using dimethyl sulfate to yield their corresponding anisole derivatives. oup.comprepchem.com This Williamson ether synthesis approach is a reliable strategy, provided the phenolic precursor can be synthesized.
Synthesizing this compound by introducing a second bromine atom to a monobrominated precursor like 4-bromo-3-methylanisole presents a regiochemical challenge. In 4-bromo-3-methylanisole, the directing effects of the substituents must be considered. The strong ortho-, para-directing methoxy group activates positions 2 and 6. The methyl group also activates positions 2 and 6. The deactivating but ortho-, para-directing bromine atom directs to position 5 (its ortho position). Given the powerful activating nature of the methoxy group, further electrophilic bromination would be expected to occur primarily at position 2 or 6, not the desired position 5. libretexts.org Therefore, direct bromination of 4-bromo-3-methylanisole is unlikely to be an efficient route to the 2,5-dibromo isomer. Achieving this specific substitution pattern would likely require a more sophisticated strategy, such as directed ortho-metalation, to overcome the inherent directing effects of the existing functional groups.
Regioselective Synthesis Strategies and Yield Optimization
The controlled introduction of bromine atoms onto the 3-methylanisole scaffold is critical for synthesizing specific isomers like this compound. Research has focused on methods that can direct the electrophilic substitution to the desired positions and maximize the yield of the target compound while minimizing the formation of unwanted byproducts.
Vapor-Phase Bromination Techniques for Controlled Regioselectivity
A solvent-free, continuous vapor-phase bromination process has been developed for the highly regioselective synthesis of 4-bromo-3-alkylanisoles, including 4-bromo-3-methylanisole. googleapis.comgoogle.com This industrial method offers significant advantages by substantially reducing the formation of dibrominated impurities. googleapis.comgoogle.com The technique involves creating a vapor of 3-methylanisole within a reactor and introducing bromine vapor. google.com Maintaining the mixed reactants in a gaseous phase at a controlled temperature and pressure is key to the reaction's success. googleapis.com
The process is designed to ensure that 3-methylanisole is vaporized by heating and/or reducing the reactor pressure. googleapis.com Bromine vapor is then introduced into this gaseous stream. googleapis.com The reaction zone is kept at a temperature slightly higher than the entering vapor to ensure complete vaporization, which favors the production of the 4-bromo-3-methylanisole isomer with minimal dibromo impurities (≤0.1%). googleapis.com
Table 1: Key Parameters for Vapor-Phase Bromination of 3-Methylanisole
| Parameter | Value/Range | Purpose |
| Pressure | 10–200 mm Hg (Optimal: 50 mm Hg) | Maintains reactants in the vapor phase at a lower temperature. googleapis.com |
| Temperature | <100°C | Prevents thermal decomposition and side reactions. googleapis.com |
| Molar Ratio | Excess 3-methylanisole to Bromine (Br₂) | Ensures preferential monobromination. |
| Reaction Phase | Vapor/Gas | Minimizes dibrominated byproducts and allows for continuous processing. googleapis.comgoogle.com |
Indole-Catalyzed Bromolactonization and Bromination with N-Bromosuccinimide (NBS) in Lipophilic Media
N-Bromosuccinimide (NBS) is a versatile and easier-to-handle alternative to molecular bromine for bromination reactions. acs.org The regiochemical outcome of brominations using NBS is highly dependent on the solvent system employed. mdma.ch For activated aromatic rings such as methylanisoles, the use of a polar solvent like acetonitrile (B52724) (CH₃CN) promotes ionic ring bromination, also known as nuclear bromination. mdma.ch In contrast, nonpolar solvents like carbon tetrachloride (CCl₄), often with radical initiators, typically lead to bromination at the benzylic position (side-chain bromination). mdma.ch
Specifically, the reaction of 3-methylanisole with NBS in acetonitrile at room temperature results exclusively in the formation of the nuclear bromination product, 4-bromo-3-methylanisole, in high yield (97%) after just 30 minutes. mdma.ch This demonstrates a mild and highly regiospecific method for aromatic bromination. mdma.ch
While not specifically documented for this compound, a novel catalytic approach using indole (B1671886) in lipophilic solvents like heptane (B126788) has been developed for bromofunctionalization. acs.org This method utilizes a solid-liquid phase transfer system where the lipophilic solvent cannot dissolve the polar NBS. acs.org The indole catalyst is believed to form an active electrophilic brominating species, facilitating the reaction under mild conditions suitable for sensitive substrates. acs.org This catalytic protocol allows for easy separation of the succinimide (B58015) byproduct via filtration. acs.org
Table 2: Regioselectivity of NBS Bromination of Methylanisoles
| Substrate | Brominating Agent | Solvent | Predominant Product Type | Yield |
| 3-Methylanisole | NBS (1.1 equiv) | Acetonitrile (CH₃CN) | Ring Bromination (4-Bromo) | 97% mdma.ch |
| 2-Methylanisole | NBS (1.1 equiv) | Acetonitrile (CH₃CN) | Ring Bromination (4-Bromo) | 95% mdma.ch |
| 4-Methylanisole | NBS (1.1 equiv) | Acetonitrile (CH₃CN) | Ring Bromination (2-Bromo) | 95% mdma.ch |
| 2-Methylanisole | NBS | Carbon Tetrachloride (CCl₄) | Side-Chain Bromination | - mdma.ch |
Synthesis of Related Polybrominated Anisole Systems
The synthesis of more heavily brominated anisole derivatives requires strategies that can introduce multiple bromine atoms onto the aromatic ring, often in a specific orientation.
Preparation of 2,4,6-Tribromo-3-methylanisole
2,4,6-Tribromo-3-methylanisole is a polyhalogenated aromatic compound. thegoodscentscompany.comontosight.ai A logical synthetic route to this compound involves a two-step process starting from 3-methylphenol (m-cresol). The first step is the exhaustive bromination of the phenolic ring, followed by methylation of the hydroxyl group. The electron-donating hydroxyl group of m-cresol strongly activates the aromatic ring towards electrophilic substitution, directing the incoming bromine atoms to the ortho and para positions (positions 2, 4, and 6).
The subsequent methylation of the resulting 2,4,6-tribromo-3-methylphenol with a methylating agent like dimethyl sulfate or methyl iodide under basic conditions would yield the final product, 2,4,6-tribromo-3-methylanisole.
Table 3: Proposed Synthesis of 2,4,6-Tribromo-3-methylanisole
| Step | Reaction | Reactants | Key Conditions | Product |
| 1 | Electrophilic Bromination | 3-Methylphenol, Bromine (Br₂) | Acetic acid or other suitable solvent | 2,4,6-Tribromo-3-methylphenol scbt.com |
| 2 | Williamson Ether Synthesis | 2,4,6-Tribromo-3-methylphenol, Dimethyl sulfate (DMS) or CH₃I | Strong base (e.g., NaOH, K₂CO₃) | 2,4,6-Tribromo-3-methylanisole thegoodscentscompany.comontosight.ai |
Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene
4,5-Dibromo-1,2-dimethoxybenzene (4,5-dibromoveratrole) is synthesized via the electrophilic bromination of 1,2-dimethoxybenzene (B1683551) (veratrol). oc-praktikum.de The two methoxy groups strongly activate the benzene (B151609) ring, directing substitution to the positions para to them. A well-established laboratory procedure uses a combination of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in acetic acid as the brominating system. oc-praktikum.de
In this reaction, veratrole is dissolved in glacial acetic acid, and potassium bromate is added. oc-praktikum.de The dropwise addition of 48% hydrobromic acid initiates the reaction, causing an exotherm and the dissolution of the potassium bromate. oc-praktikum.de The reaction mixture is stirred at room temperature, and the product precipitates upon pouring the mixture into ice water. oc-praktikum.de The crude product can then be purified by recrystallization from ethanol (B145695) to yield the pure 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de
Table 4: Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene
| Parameter | Details |
| Starting Material | 1,2-Dimethoxybenzene (Veratrole) oc-praktikum.de |
| Reagents | Potassium bromate (KBrO₃), Hydrobromic acid (HBr, 48%) oc-praktikum.de |
| Solvent | Glacial Acetic Acid oc-praktikum.de |
| Reaction Temperature | Room temperature (initial exotherm to ~45°C) oc-praktikum.de |
| Work-up | Precipitation in ice water, washing with sodium disulfite solution and water. oc-praktikum.de |
| Purification | Recrystallization from ethanol. oc-praktikum.de |
| Yield | ~61% oc-praktikum.de |
Chemical Reactivity and Reaction Mechanism Investigations of 2,5 Dibromo 3 Methylanisole
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) in 2,5-dibromo-3-methylanisole is a primary site for reactions that alter the ether functionality, most notably through cleavage to reveal a phenolic hydroxyl group.
Ether Cleavage Reactions (e.g., with hydrobromic or hydriodic acid)
Aryl ethers, such as this compound, can undergo cleavage when treated with strong acids like hydrobromic acid (HBr) or hydriodic acid (HI). libretexts.orgtransformationtutoring.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, which makes the methoxy group a better leaving group (in the form of methanol). libretexts.orgmasterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon of the protonated ether in an Sₙ2 reaction. libretexts.org This results in the formation of a phenol (B47542) and a methyl halide.
The general mechanism for the acidic cleavage of an aryl alkyl ether is as follows:
Protonation of the ether oxygen by the strong acid.
Nucleophilic attack by the halide ion on the alkyl group (methyl group in this case), breaking the carbon-oxygen bond.
Formation of the corresponding phenol and alkyl halide.
It is important to note that the nucleophile attacks the less sterically hindered alkyl carbon rather than the aromatic carbon, which is resistant to Sₙ2 reactions. libretexts.org Therefore, the cleavage of this compound with HBr or HI is expected to yield 2,5-dibromo-3-methylphenol and methyl bromide or methyl iodide, respectively.
Table 1: Predicted Products of Ether Cleavage of this compound
| Reactant | Reagent | Expected Products | Reaction Type |
| This compound | Hydrobromic Acid (HBr) | 2,5-Dibromo-3-methylphenol, Methyl bromide | Sₙ2 |
| This compound | Hydriodic Acid (HI) | 2,5-Dibromo-3-methylphenol, Methyl iodide | Sₙ2 |
Regeneration of Phenolic Hydroxyl Groups
The primary outcome of the ether cleavage reaction is the regeneration of the phenolic hydroxyl group. libretexts.org This transformation is synthetically valuable as the methoxy group often serves as a protecting group for the more reactive hydroxyl functionality. Once the desired chemical modifications on other parts of the molecule are complete, the ether can be cleaved to restore the phenol. The resulting 2,5-dibromo-3-methylphenol can then participate in reactions characteristic of phenols, such as esterification or further electrophilic substitution, although the latter is heavily influenced by the existing substituents.
Reactivity at Aromatic Bromine Sites
The two bromine atoms on the aromatic ring of this compound are potential sites for substitution reactions, primarily through nucleophilic substitution or metal-catalyzed processes.
Metalation and Halogen-Lithium Exchange Reactions of Substituted Anisoles
A more viable approach to functionalize the bromine-substituted positions is through metal-halogen exchange. wikipedia.org This reaction, typically employing organolithium reagents like n-butyllithium or tert-butyllithium, is a powerful method for converting aryl halides into aryllithium species. wikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.org
In this compound, a halogen-lithium exchange would replace one of the bromine atoms with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups.
The regioselectivity of the exchange is influenced by both electronic and steric factors. The methoxy group can direct the lithiation to the ortho position (position 2). However, the bromine at position 5 is less sterically hindered. Theoretical studies on related dibromoarenes have shown that the more sterically accessible halogen is often preferentially exchanged. researchgate.net Therefore, treatment of this compound with one equivalent of an organolithium reagent would likely lead to a mixture of products, with a potential preference for exchange at the C-5 position.
Table 2: Predicted Products of Halogen-Lithium Exchange of this compound followed by Electrophilic Quench
| Reactant | Reagents | Intermediate | Electrophile (E+) | Final Product (Major Isomer) |
| This compound | 1. n-BuLi | 2-Bromo-5-lithio-3-methylanisole | CO₂ | 2-Bromo-5-carboxy-3-methylanisole |
| This compound | 1. t-BuLi | 2-Bromo-5-lithio-3-methylanisole | (CH₃)₂CO | 2-(2-Bromo-5-methoxy-3-methylphenyl)propan-2-ol |
Transformations at Alkyl and Aromatic Ring Positions
Beyond the methoxy and bromine functionalities, the methyl group and the aromatic ring itself can undergo further chemical transformations.
The methyl group on the aromatic ring can be a site for radical substitution reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) can introduce a bromine atom onto the methyl group, forming 2,5-dibromo-3-(bromomethyl)anisole. libretexts.org This product is a versatile intermediate for further nucleophilic substitutions at the benzylic position.
Furthermore, the alkyl side chain can be oxidized under strong oxidizing conditions. libretexts.org Treatment with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid would oxidize the methyl group to a carboxylic acid, yielding 2,5-dibromobenzoic acid, with the concurrent cleavage of the methyl ether under these harsh oxidative conditions.
The aromatic ring, despite being substituted, can potentially undergo further electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. The methoxy group is a strong ortho-, para-director, while the bromine atoms are deactivating ortho-, para-directors, and the methyl group is a weak activating ortho-, para-director. The positions 4 and 6 are the most likely sites for further substitution, such as nitration or further bromination, though the steric hindrance from the adjacent groups could influence the regioselectivity and feasibility of such reactions. researchgate.netsci-hub.se
Advanced Spectroscopic Characterization and Analytical Methodologies for 2,5 Dibromo 3 Methylanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of the protons in 2,5-Dibromo-3-methylanisole.
The ¹H NMR spectrum of this compound displays distinct signals that correspond to the aromatic protons and the methyl and methoxy (B1213986) groups. The substitution pattern on the benzene (B151609) ring leads to specific chemical shifts and coupling patterns. The aromatic protons typically appear as distinct singlets or doublets due to their unique electronic environments created by the bromine, methyl, and methoxy substituents. molbase.cnresearchgate.net
A representative ¹H NMR spectral data interpretation for a related compound, 4-bromo-2-methylanisole, shows signals for the aromatic protons, which appear as distinct resonances due to the asymmetric substitution pattern. chemicalbook.com For instance, in a similar compound, 2-bromo-5-methyl-1,4-dimethoxybenzene, the proton NMR spectrum shows signals at δ 2.19 (3H, s) for the methyl group, δ 3.79 and 3.85 (6H, 2s) for the two methoxy groups, and δ 6.76 (1H, s) and 7.00 (1H, s) for the aromatic protons. mdma.ch
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Anisoles
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-H | 6.5 - 8.0 |
| Methoxy (-OCH₃) | 3.7 - 3.9 |
| Methyl (-CH₃) | 2.1 - 2.4 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy provides direct information about the carbon framework of this compound. bhu.ac.in Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon skeleton. bhu.ac.in The chemical shifts of the carbon atoms are influenced by the attached functional groups. Carbons bonded to electronegative atoms like oxygen and bromine will appear at a lower field (higher ppm values). libretexts.org
The aromatic carbons exhibit signals in the range of 110-160 ppm. The carbon atom attached to the methoxy group (C-O) is typically found between 150-160 ppm, while the carbons bonded to bromine (C-Br) are shifted downfield. The methyl and methoxy carbons appear in the aliphatic region of the spectrum.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Anisoles
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C-O (aromatic) | 150 - 160 |
| C-Br (aromatic) | 110 - 125 |
| C-C (aromatic) | 125 - 140 |
| C-H (aromatic) | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl (-CH₃) | 20 - 25 |
Note: These are general ranges, and specific values for this compound would require experimental data.
Long-range spin-spin coupling constants provide valuable insights into the conformational preferences and electronic structure of anisole (B1667542) derivatives. These couplings, transmitted through several bonds, are sensitive to the dihedral angles between the coupled nuclei. For example, long-range coupling constants between the ¹³C nucleus of the methyl group and ring protons or ¹⁹F nuclei have been used to study the conformational properties of various fluoroanisoles and dibromoanisoles. cdnsciencepub.com The magnitude of these couplings is often mediated by σ-π electron interactions. cdnsciencepub.comresearchgate.net
In related dibromo-substituted anisoles, such as 2,6-dibromo-4-methylanisole, a long-range coupling constant of 0.637 Hz has been measured, indicating significant through-space interactions. The study of these couplings can help to determine the preferred orientation of the methoxy group relative to the aromatic ring.
NMR spectroscopy is a powerful tool for investigating the conformational mobility of substituted anisoles in solution. researchgate.net The rotation of the methoxy group around the C-O bond can be studied by analyzing temperature-dependent NMR spectra or by measuring specific long-range coupling constants that are sensitive to the torsional angle. researchgate.net
For many substituted anisoles, the presence of ortho substituents can create significant steric hindrance, leading to a preferred perpendicular conformation of the methoxy group relative to the benzene ring. Studies on related molecules like 1,2-dimethoxybenzene (B1683551) have shown that long-range ¹³C-¹H and ¹³C-¹³C coupling constants can be used to determine the expectation value of sin²θ, where θ is the twist angle of the methoxy group out of the aromatic plane, providing a quantitative measure of conformational mobility. cdnsciencepub.com The barrier to internal rotation in anisole derivatives is influenced by both steric and electronic effects of the substituents. cdnsciencepub.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. These include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. asianpubs.org
Aliphatic C-H stretching: From the methyl and methoxy groups, appearing in the 2850-3000 cm⁻¹ range. asianpubs.orgresearchgate.net
Aromatic C=C stretching: Seen as a series of bands in the 1450-1600 cm⁻¹ region. asianpubs.org
C-O (aryl-alkyl ether) stretching: A strong, characteristic band usually found between 1200 and 1275 cm⁻¹. asianpubs.org
C-Br stretching: Appears in the fingerprint region, typically below 700 cm⁻¹.
The NIST WebBook provides an infrared spectrum for the isomeric compound 2,4-Dibromo-5-methylanisole, which shows characteristic absorptions confirming these functional groups. nist.gov The specific frequencies and intensities of these bands provide a unique spectral fingerprint for the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Ether Stretch | 1200 - 1275 |
| C-Br Stretch | < 700 |
Note: These are general assignments; the actual spectrum may show more complex patterns due to coupling of vibrations.
Zero-Order Normal Coordinate Analysis and Force Constant Transferability for Vibrational Assignment
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. For complex molecules like this compound, a simple inspection of the infrared and Raman spectra is often insufficient for a complete and accurate assignment of all vibrational modes. To address this, a zero-order normal coordinate analysis is employed. gatech.edu
This computational method models the molecule as a system of masses (atoms) connected by springs (chemical bonds). By assuming an initial set of force constants, which describe the stiffness of these bonds and the forces resisting bond angle changes, it is possible to calculate the expected vibrational frequencies. gatech.edu These calculated frequencies are then compared with the experimentally observed frequencies from infrared and Raman spectroscopy.
A key aspect of this analysis is the concept of force constant transferability . Force constants determined for simpler, related molecules can be transferred to the more complex molecule of interest. gatech.edunist.gov For instance, established force constants for C-H, C-C, C-O, and C-Br bonds in other aromatic compounds can be used as a starting point for the analysis of this compound. researchgate.net This approach significantly aids in the initial assignment of the vibrational spectrum. The process may be iterative, where the initial force field is refined to minimize the difference between the calculated and observed frequencies, leading to a more accurate description of the molecule's vibrational behavior. gatech.edu
For substituted benzene derivatives, the frequencies of certain group vibrations can sometimes be correlated with electronic substituent effects, similar to the Hammett equation. cdnsciencepub.com This provides an additional layer of understanding of how the bromo and methyl substituents influence the vibrational properties of the anisole ring. The table below illustrates a hypothetical assignment of key vibrational modes for this compound based on such an analysis.
Table 1: Hypothetical Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretching | 3100 - 3000 | Aromatic C-H bond vibrations. |
| C-C stretching | 1650 - 1400 | Vibrations of the carbon-carbon bonds within the benzene ring. researchgate.net |
| C-O stretching | 1300 - 1200 | Stretching of the ether linkage. |
| C-Br stretching | 1300 - 550 | Vibrations of the carbon-bromine bonds. researchgate.net |
| C-H in-plane bending | 1300 - 1000 | Bending of C-H bonds within the plane of the ring. |
| C-H out-of-plane bending | 900 - 675 | Bending of C-H bonds out of the plane of the ring. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
When analyzing complex environmental or biological samples, this compound may be present among a multitude of other compounds. leco.comresearchgate.netcopernicus.orgcopernicus.org Comprehensive two-dimensional gas chromatography (GC×GC) provides superior separation power for such intricate mixtures. nih.govjeol.comresearchgate.net Coupling GC×GC with a low-resolution time-of-flight mass spectrometer (LRMS) offers a robust analytical solution. researchgate.netcopernicus.orgcopernicus.org
The GC×GC system separates the components of a mixture using two different capillary columns connected in series. chimia.ch This results in a two-dimensional chromatogram with significantly enhanced peak capacity compared to conventional one-dimensional GC. leco.comgcms.cz The effluent from the second column is then introduced into the LRMS. The TOF analyzer is particularly well-suited for GC×GC as it allows for very fast data acquisition rates, which are necessary to accurately capture the narrow peaks produced by the second dimension separation. chimia.ch
This technique, GC×GC-LRMS, has been successfully applied to the analysis of halogenated compounds in various matrices. copernicus.org It allows for the detection and tentative identification of compounds like this compound even when they are present at low concentrations or co-elute with other substances in a one-dimensional separation. gcms.cz The resulting mass spectra, although low-resolution, provide valuable information on the molecular ion and characteristic isotopic patterns of bromine, aiding in the compound's identification.
Ion mobility spectrometry (IMS) adds another dimension of separation to mass spectrometry, differentiating ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. nih.govmdpi.com The rotationally averaged collision cross-section (CCS) is a key parameter derived from an ion's mobility and is a characteristic physicochemical property. nih.govsemanticscholar.org
Experimentally determining CCS values for all known compounds is a formidable task. Therefore, computational prediction methods, often employing machine learning algorithms, have become increasingly important. nih.govmdpi.comnih.gov These models are trained on large datasets of experimentally measured CCS values and molecular descriptors. semanticscholar.org For a given ion, such as the protonated or sodiated adduct of this compound, a predicted CCS value can be calculated.
This predicted CCS value serves as an additional identifier, complementing retention time and mass-to-charge ratio, thereby increasing the confidence in compound identification. mdpi.com The accuracy of these predictions can be high, with mean relative errors often below 3-5%. nih.govsemanticscholar.org The most significant factors in predicting CCS are typically the ion's polarizability and its mass-to-charge ratio. nih.govnih.gov
Table 2: Predicted Physicochemical Properties for Mass Spectrometry of this compound
| Property | Predicted Value | Technique | Significance |
|---|---|---|---|
| Molecular Ion (M+) | m/z 280/282/284 | Mass Spectrometry | Shows characteristic isotopic pattern for two bromine atoms. |
| Predicted CCS ([M+H]⁺, N₂) | ~150-170 Ų | Ion Mobility-MS | Provides structural information based on ion shape and size. |
| Predicted CCS ([M+Na]⁺, N₂) | ~160-180 Ų | Ion Mobility-MS | Aids in differentiating from isomers and other compounds. |
Note: CCS values are estimations and can vary based on the prediction model and experimental conditions.
Chromatographic Separation Methods
Chromatography is fundamental for both the purification of this compound from reaction mixtures and its analysis in complex samples.
Following its synthesis, this compound typically exists in a mixture with starting materials, by-products, and residual reagents. Preparative column chromatography is a standard and effective method for isolating the target compound in high purity. thermofisher.comchromservis.eu This technique involves passing the crude mixture through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to carry the components through the column at different rates depending on their polarity and affinity for the stationary phase.
The scale of the purification dictates the choice between analytical, semi-preparative, and preparative high-performance liquid chromatography (HPLC). thermofisher.comchromservis.euchromatographyonline.com For isolating larger quantities, preparative HPLC with larger columns and higher flow rates is employed. thermofisher.comchromservis.eu The separation can be monitored using a detector, and fractions containing the purified this compound are collected. For instance, a reverse-phase HPLC method using an acetonitrile (B52724)/water mobile phase could be adapted for the purification of this relatively non-polar compound. sielc.com
Table 3: General Parameters for Chromatographic Purification Scales
| Parameter | Analytical | Semi-Preparative | Preparative |
|---|---|---|---|
| Column ID (mm) | 2 - 4.6 | 8 - 16 | > 20 |
| Particle Size (µm) | < 5 | 5 - 10 | > 10 |
| Flow Rate (mL/min) | 0.1 - 2 | 5 - 50 | 100 - 1000 |
| Sample Size (mg) | 0.01 - 2 | 0.1 - 50 | 1 - 700 |
Source: Adapted from chromservis.eu
As introduced in section 4.3.1, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the analysis of complex mixtures containing halogenated compounds like this compound. leco.comgcms.cz The enhanced separation capacity of GC×GC is crucial when analyzing samples where the target analyte may be obscured by matrix interferences in a single-dimension separation. leco.com
The structured nature of the two-dimensional chromatogram, often displayed as a contour plot, allows for the grouping of compounds based on their chemical class. gcms.cz For example, halogenated aromatic compounds will tend to elute in a specific region of the 2D plot. This is particularly beneficial for non-targeted analysis, where it can help in the tentative identification of unknown halogenated contaminants. leco.comgcms.cz The combination of GC×GC with a mass spectrometer (GC×GC-MS) provides both the high-resolution separation and the mass information needed for confident identification. nih.govnih.gov This approach has been shown to be effective for the analysis of various halogenated pollutants in environmental samples. chimia.ch
Applications of 2,5 Dibromo 3 Methylanisole in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Intermediate in Complex Organic Molecule Construction
The presence of two bromine atoms on the aromatic ring of 2,5-Dibromo-3-methylanisole allows for selective functionalization through various cross-coupling reactions, making it a strategic precursor in the synthesis of more intricate molecules.
Building Block for Pharmaceutical Intermediates and Lead Compounds
In the pharmaceutical industry, the synthesis of novel and effective drug candidates often relies on the availability of versatile chemical building blocks. While direct, large-scale applications of this compound in the synthesis of currently marketed drugs are not widely reported, its structural motifs are relevant to the development of pharmaceutical intermediates. The dibromo-substituted aromatic core can be elaborated to create scaffolds for new therapeutic agents. For instance, similar dibrominated aromatic compounds are utilized in the synthesis of kinase inhibitors and other targeted therapies, where the bromine atoms can be sequentially replaced to build molecular complexity and fine-tune biological activity.
Precursor in Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. Brominated aromatic compounds are frequently used as intermediates in the production of these active ingredients. The structural framework of this compound can be a starting point for the synthesis of novel pesticides. The bromine atoms can be converted into other functional groups, leading to a diverse range of derivatives that can be screened for desired biological activity against agricultural pests and diseases.
Role in the Creation of Dyes and Pigments
Azo dyes and other synthetic colorants often incorporate substituted aromatic rings into their structures to achieve specific colors and properties. The electronic nature of the anisole (B1667542) ring in this compound, modified by the presence of the bromine and methyl groups, can influence the chromophoric properties of a resulting dye molecule. While specific examples of commercial dyes derived directly from this compound are scarce in the literature, its potential as a precursor for specialty pigments and functional dyes remains an area of interest for researchers in color chemistry. The bromine atoms can serve as handles for attaching the aromatic core to larger conjugated systems, a common strategy in the design of new dye molecules.
Application in the Synthesis of Natural Products
The total synthesis of complex natural products is a significant challenge in organic chemistry. Strategic disconnections of a target molecule often lead to simpler, commercially available starting materials. Although not a common starting material for a wide array of natural products, the substitution pattern of this compound makes it a potential precursor for certain classes of natural products or their analogues, particularly those containing a substituted aromatic ring. The ability to selectively functionalize the two bromine positions could allow for the controlled introduction of various substituents, facilitating the construction of the intricate carbon skeletons found in nature.
Functionalization for Advanced Materials Development
The reactivity of the carbon-bromine bonds in this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers.
Exploration as a Monomer or Precursor in Polymer Chemistry
In the realm of polymer chemistry, dihaloaromatic compounds are valuable monomers for the synthesis of high-performance polymers through cross-coupling polymerization reactions. Techniques such as Suzuki, Stille, and Sonogashira couplings can be employed to link monomers of this compound, potentially with other co-monomers, to create conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methyl and methoxy (B1213986) substituents on the aromatic ring can influence the solubility, processability, and electronic properties of the resulting polymers.
| Potential Polymerization Reaction | Description | Potential Polymer Properties |
| Suzuki Coupling Polymerization | Palladium-catalyzed cross-coupling with a diboronic acid or ester comonomer. | Thermally stable, potentially semiconducting polymers for organic electronics. |
| Stille Coupling Polymerization | Palladium-catalyzed cross-coupling with an organotin comonomer. | Can lead to well-defined polymer structures with tunable electronic properties. |
| Sonogashira Coupling Polymerization | Palladium and copper-catalyzed cross-coupling with a diacetylene comonomer. | Results in polymers with alternating aromatic and acetylenic units, often exhibiting interesting optical and electronic properties. |
The exploration of this compound in these advanced applications is an ongoing area of research, with the potential to yield novel materials with tailored properties for a variety of technological applications.
Contribution to Organic Electronic Materials (e.g., organic photovoltaics via related anisole derivatives)
While direct studies incorporating this compound into organic electronic materials are not prominent, the broader class of halogenated anisole derivatives is gaining attention for its potential to enhance the performance and stability of organic photovoltaic (OPV) devices. The introduction of bromine atoms onto the anisole scaffold can significantly influence the electronic properties, intermolecular interactions, and film morphology of organic semiconductor layers, which are critical factors in the efficiency of organic solar cells.
Halogenation is a known strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic materials. This tuning is crucial for optimizing the open-circuit voltage (Voc) and facilitating efficient charge transfer at the donor-acceptor interface in an OPV device. The electron-withdrawing nature of bromine atoms can lower the HOMO level of an anisole-based molecule, which can lead to improved air stability and a better energy level alignment with commonly used acceptor materials.
Furthermore, the presence of halogen atoms can promote favorable intermolecular interactions, such as halogen bonding, which can influence the molecular packing and crystallinity of the active layer. An ordered molecular arrangement is often beneficial for charge transport, leading to higher charge carrier mobilities and, consequently, improved short-circuit current (Jsc) and fill factor (FF) of the solar cell. Research into other halogenated organic molecules has demonstrated that such modifications can lead to enhanced device performance.
Anisole and its derivatives are also being explored as "green" solvents in the fabrication of perovskite and organic solar cells, offering a more environmentally benign alternative to commonly used halogenated solvents like chlorobenzene. The development of active materials that are soluble in and can be processed from these greener solvents is a significant area of research. While not a direct application of the compound itself in the active layer, the study of anisole-based molecules is intertwined with the broader goal of creating more sustainable photovoltaic technologies.
Table 1: Potential Effects of Halogenation on Anisole Derivatives in Organic Photovoltaics
| Property | Effect of Bromination | Potential Impact on OPV Performance |
| HOMO/LUMO Energy Levels | Lowering of energy levels | Improved open-circuit voltage (Voc) and air stability |
| Intermolecular Interactions | Introduction of halogen bonding | Enhanced molecular packing and crystallinity |
| Charge Carrier Mobility | Potential for improvement | Increased short-circuit current (Jsc) and fill factor (FF) |
| Solubility | Modified solubility profile | Compatibility with green solvent processing |
Indirect Applications through Parent Anisole Derivatives
The utility of this compound can also be assessed through the applications of its parent compound, 3-methylanisole (B1663972). As a foundational structure, 3-methylanisole serves as a key precursor in the synthesis of valuable molecules, particularly in the field of renewable energy.
Intermediates for Renewable High-Density Fuels (via 3-methylanisole derived compounds)
A significant indirect application of 3-methylanisole lies in its role as a platform chemical for the production of renewable high-density fuels. These fuels are of particular interest for applications where high energy density is critical, such as aviation and rocketry. The conversion of biomass-derived compounds into energy-dense fuels is a key area of research in the development of sustainable energy sources.
One promising pathway involves the biocatalytic conversion of 3-methylanisole to vanillin (B372448). google.comresearchgate.net This transformation can be achieved using engineered microorganisms or isolated enzymes. Vanillin, a well-known flavor and fragrance compound, is also a versatile chemical intermediate.
The synthesized vanillin can then be used as a building block for the creation of larger, more complex molecules with the potential to serve as high-density fuels. mdpi.comnih.govresearchgate.net A common strategy involves the aldol (B89426) condensation of vanillin with other bio-derived molecules, such as cyclopentanone, followed by hydrodeoxygenation. mdpi.comnih.govresearchgate.net This process results in the formation of polycyclic alkanes, which possess high volumetric energy densities and favorable combustion properties, making them suitable for use as jet fuel blendstocks. mdpi.comnih.govresearchgate.net
Table 2: Key Compounds in the Conversion of 3-Methylanisole to High-Density Fuels
| Compound Name | Chemical Formula | Role in the Synthesis Pathway |
| 3-Methylanisole | C₈H₁₀O | Starting precursor |
| Vanillin | C₈H₈O₃ | Key intermediate produced via biocatalysis |
| 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | C₂₄H₂₂O₅ | Product of aldol condensation of vanillin and cyclopentanone |
| 1,3-bis(cyclohexylmethyl)cyclopentane | C₂₀H₃₆ | Final high-density fuel component after hydrodeoxygenation |
Future Research Directions and Emerging Challenges in 2,5 Dibromo 3 Methylanisole Chemistry
Development of Sustainable and Green Synthetic Methodologies
The pursuit of green chemistry principles is a paramount challenge in modern organic synthesis. For 2,5-Dibromo-3-methylanisole, future research will concentrate on replacing hazardous reagents and solvents with more environmentally benign alternatives. Traditional bromination methods often employ elemental bromine, which poses significant safety and environmental risks.
A key research direction is the optimization of N-Bromosuccinimide (NBS) as a greener brominating agent. mdma.ch Studies have shown that NBS in solvents like acetonitrile (B52724) can achieve high regioselectivity in the bromination of methoxy-aromatic compounds, offering a milder alternative to harsher reagents. mdma.ch The development of methodologies that utilize recyclable catalysts or solvent-free conditions represents a significant step forward. Furthermore, exploring the use of plant extracts or other biocatalysts for bromination could offer novel, sustainable pathways. ierj.inresearchgate.net
Another focal point is the green synthesis of the precursor, 3-methylanisole (B1663972). The use of dimethyl carbonate (DMC) as a methylating agent to replace traditional, more toxic reagents like dimethyl sulfate (B86663) is a promising avenue. google.com DMC is known for its low toxicity and biodegradability. Research into liquid-liquid two-phase reaction systems using water as a solvent and a phase-transfer catalyst could further enhance the sustainability of the entire synthetic sequence leading to this compound. google.com
Table 1: Potential Green Synthetic Approaches
| Approach | Target Reaction | Key Advantages | Research Focus |
|---|---|---|---|
| Alternative Brominating Agents | Bromination of 3-methylanisole | Reduced toxicity, improved selectivity, milder conditions | Optimizing N-Bromosuccinimide (NBS) reactions; exploring enzymatic bromination. |
| Green Solvents | Entire Synthetic Process | Reduced environmental impact, improved safety | Use of aqueous media, supercritical fluids, or ionic liquids. |
| Greener Precursor Synthesis | Methylation of m-cresol (B1676322) | Use of non-toxic reagents | Development of catalysts for methylation using Dimethyl Carbonate (DMC). google.com |
| Catalysis | Bromination and Derivatization | Increased efficiency, recyclability, reduced waste | Solid acid catalysts, phase-transfer catalysts, biocatalysts. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of efficient and selective organic synthesis. For this compound, future research will heavily invest in discovering and optimizing catalytic systems for both its synthesis and its subsequent functionalization. The challenge lies in achieving high regioselectivity during the dibromination of 3-methylanisole to exclusively yield the 2,5-isomer.
The exploration of solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970), could provide shape-selective environments that favor the formation of the desired isomer while minimizing the production of others. These catalysts offer the additional benefits of being easily separable and recyclable.
A particularly innovative frontier is the application of biocatalysis. Enzymes, such as cytochrome P450 monooxygenases, have been engineered to perform selective hydroxylations on aromatic compounds, including the conversion of 3-methylanisole to vanillin (B372448) precursors. researchgate.net Future work could involve the directed evolution of halogenase enzymes to perform specific di-bromination on the 3-methylanisole scaffold. This approach could offer unparalleled selectivity under mild, aqueous conditions. Furthermore, novel palladium, copper, or nickel catalytic systems are needed for the selective functionalization of the C-Br bonds, enabling sequential cross-coupling reactions to build molecular complexity.
Advanced Spectroscopic Characterization for Elucidating Dynamic Processes
While standard spectroscopic techniques provide basic structural confirmation, a deeper understanding of the behavior of this compound requires more advanced methods. Future research will likely employ a suite of sophisticated spectroscopic tools to probe its conformational dynamics, intermolecular interactions, and behavior in complex environments.
Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, will be essential for the unambiguous structural elucidation of its complex derivatives. These methods can reveal through-bond and through-space correlations, which are critical for determining the precise connectivity and stereochemistry of products derived from this compound.
Furthermore, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will be crucial for analyzing reaction mixtures and identifying trace byproducts. sielc.com Investigating the molecule's behavior in different solvent environments using techniques like dynamic light scattering or advanced fluorescence spectroscopy could provide insights into aggregation or self-assembly processes, which may be relevant for materials science applications.
Table 2: Advanced Spectroscopic Techniques and Their Applications
| Technique | Information Gained | Research Application |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Detailed molecular connectivity and structure | Unambiguous structure determination of novel derivatives. |
| NOESY/ROESY | Through-space atomic proximities, conformation | Elucidation of 3D structure and conformational preferences. |
| HPLC-MS/MS | Separation and identification of compounds in mixtures | Reaction monitoring, impurity profiling, and metabolite identification. sielc.com |
| Solid-State NMR | Structure and dynamics in the solid state | Characterization of crystalline forms and polymeric materials. |
Integration of Computational Modeling for Predictive Reactivity and Mechanism Discovery
Computational chemistry has become an indispensable tool for modern chemical research, offering predictive power that can guide experimental design and accelerate discovery. For this compound, computational modeling, particularly Density Functional Theory (DFT), can provide profound insights into its electronic structure, reactivity, and reaction mechanisms.
Future research will utilize computational models to predict the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions on the this compound ring. By calculating electron density distributions and mapping the electrostatic potential, researchers can identify the most probable sites for derivatization.
Moreover, computational studies can be employed to elucidate the mechanisms of catalytic reactions involving this substrate. For instance, modeling the transition states of palladium-catalyzed cross-coupling reactions at either the C2 or C5 position can help in designing ligands and reaction conditions that favor selective functionalization of one bromine atom over the other. This predictive capability can significantly reduce the experimental effort required to develop new synthetic methods and derivatives.
Rational Design and Synthesis of Novel Derivatives for Targeted Applications
The two bromine atoms on the this compound scaffold serve as versatile synthetic handles for the construction of more complex molecules through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). A major future direction is the rational design and synthesis of novel derivatives with tailored properties for specific applications in medicinal chemistry, agrochemistry, and materials science.
The core structure can serve as a scaffold for developing new biologically active compounds. For example, by introducing specific functional groups, it may be possible to design derivatives that act as inhibitors for enzymes like myeloperoxidase, a target for various inflammatory diseases. sigmaaldrich.com The differential reactivity of the two C-Br bonds could be exploited to create libraries of dissymmetric molecules for high-throughput screening.
In materials science, the dibromo-functionality allows for the synthesis of novel conjugated polymers or oligomers. By reacting this compound with appropriate bifunctional coupling partners, new materials with interesting photophysical or electronic properties could be developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Q. What synthetic routes are recommended for preparing 2,5-Dibromo-3-methylanisole with high purity, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves bromination of 3-methylanisole. A two-step protocol is often employed:
- Step 1: Methylation of the hydroxyl group in 3-methylphenol using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) to yield 3-methylanisole.
- Step 2: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Directing effects of the methoxy group favor bromination at the 2- and 5-positions. Optimization Tips:
- Use controlled stoichiometry (2 equivalents of Br₂) to avoid over-bromination.
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol improves purity.
- Monitor reaction progress using TLC or GC-MS to identify intermediates.
Reference: Analogous bromination methods for dichloroanisoles and related compounds are detailed in synthesis protocols .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns consistent with substituent positions.
- ¹³C NMR: Distinct signals for Br-substituted carbons (~δ 110–130 ppm) and methoxy carbons (~δ 55–60 ppm).
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 294 (C₈H₈Br₂O) with fragmentation patterns confirming bromine isotopes.
- X-ray Crystallography: Resolves bond angles and crystal packing, critical for understanding steric effects in reactions.
Reference: Spectral data for halogenated anisoles can be cross-referenced using NIST Chemistry WebBook resources .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data for halogenated anisoles be resolved?
Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) calculations. Strategies include:
- Basis Set Selection: Use hybrid functionals (e.g., B3LYP) with larger basis sets (e.g., 6-311+G(d,p)) to improve accuracy.
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent environments.
- Vibrational Analysis: Compare calculated IR/Raman spectra with experimental data to validate conformational models.
- Error Analysis: Quantify deviations using root-mean-square (RMS) metrics and adjust computational parameters iteratively. Reference: Case studies on analogous compounds highlight the importance of iterative validation .
Q. What analytical approaches are used to investigate contradictory reaction yields when varying bromination agents?
Methodological Answer: Systematic comparison involves:
- Design of Experiments (DoE): Vary parameters (e.g., catalyst loading, temperature, solvent polarity) to identify optimal conditions.
- Statistical Analysis: Apply ANOVA or response surface methodology (RSM) to quantify factor interactions.
- Mechanistic Probes: Use isotopic labeling (e.g., D₂O quenching) or in-situ IR to track intermediate formation. Example Table:
| Brominating Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | 78 | 95 |
| NBS | AIBN | 65 | 90 |
| Reference: Contradiction analysis frameworks in qualitative research guide robust experimental design . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation of volatile brominated compounds.
- Waste Disposal: Collect halogenated waste in designated containers for incineration or specialized treatment.
- Emergency Response: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Reference: Safety guidelines for analogous brominated aromatics emphasize hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
